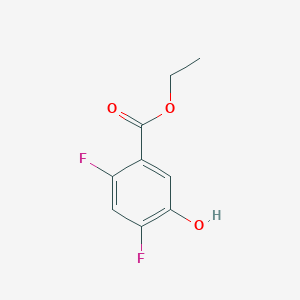

Ethyl 2,4-difluoro-5-hydroxybenzoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Ethyl-2,4-Difluor-5-hydroxybenzoat ist eine organische Verbindung mit der Summenformel C9H8F2O3. Es ist ein Derivat der Benzoesäure, bei dem die Wasserstoffatome an den Positionen 2 und 4 am Benzolring durch Fluoratome ersetzt werden und das Wasserstoffatom an Position 5 durch eine Hydroxylgruppe ersetzt wird. Die Ethylestergruppe ist an die Carboxylgruppe der Benzoesäure gebunden.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von Ethyl-2,4-Difluor-5-hydroxybenzoat umfasst in der Regel die Veresterung von 2,4-Difluor-5-hydroxybenzoesäure mit Ethanol. Die Reaktion wird üblicherweise durch eine Säure wie Schwefelsäure oder Salzsäure katalysiert. Das allgemeine Reaktionsschema ist wie folgt:

2,4-Difluor-5-hydroxybenzoesäure+Ethanolacid catalystEthyl 2,4-Difluor-5-hydroxybenzoat+Wasser

Die Reaktion wird unter Rückflussbedingungen durchgeführt, um eine vollständige Umwandlung der Säure in den Ester zu gewährleisten. Das Produkt wird dann durch Umkristallisation oder Säulenchromatographie gereinigt.

Industrielle Produktionsmethoden

In industriellen Umgebungen kann die Produktion von Ethyl-2,4-Difluor-5-hydroxybenzoat durch den Einsatz von kontinuierlichen Fließreaktoren hochskaliert werden. Dieses Verfahren ermöglicht eine bessere Kontrolle der Reaktionsbedingungen und höhere Ausbeuten. Der Einsatz automatisierter Systeme zur Zugabe von Reagenzien und Entfernung von Nebenprodukten kann die Effizienz des Prozesses weiter verbessern.

Analyse Chemischer Reaktionen

Reaktionstypen

Ethyl-2,4-Difluor-5-hydroxybenzoat kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Die Hydroxylgruppe kann mit Oxidationsmitteln wie Kaliumpermanganat oder Chromtrioxid zu einer Carbonylgruppe oxidiert werden.

Reduktion: Die Estergruppe kann mit Reduktionsmitteln wie Lithiumaluminiumhydrid zu einem Alkohol reduziert werden.

Substitution: Die Fluoratome können unter geeigneten Bedingungen durch andere Nucleophile wie Amine oder Thiole substituiert werden.

Häufige Reagenzien und Bedingungen

Oxidation: Kaliumpermanganat in einem alkalischen Medium.

Reduktion: Lithiumaluminiumhydrid in wasserfreiem Diethylether.

Substitution: Nucleophile wie Amine in Gegenwart einer Base wie Natriumhydrid.

Hauptprodukte

Oxidation: 2,4-Difluor-5-hydroxybenzaldehyd.

Reduktion: Ethyl-2,4-Difluor-5-hydroxybenzylalkohol.

Substitution: 2,4-Diamino-5-hydroxybenzoat (bei Verwendung von Aminen).

Wissenschaftliche Forschungsanwendungen

Ethyl-2,4-Difluor-5-hydroxybenzoat hat mehrere Anwendungen in der wissenschaftlichen Forschung:

Chemie: Es wird als Zwischenprodukt bei der Synthese komplexerer organischer Moleküle verwendet. Sein einzigartiges Substitutionsmuster macht es zu einem wertvollen Baustein für die Entwicklung neuer Materialien und Pharmazeutika.

Biologie: Die Verbindung kann in Studien zur Enzyminhibition und Rezeptorbindung aufgrund ihrer strukturellen Ähnlichkeit mit natürlich vorkommenden Molekülen verwendet werden.

Industrie: Die Verbindung kann bei der Herstellung von Spezialchemikalien und als Vorläufer für die Synthese von Agrochemikalien verwendet werden.

Wirkmechanismus

Der Wirkmechanismus von Ethyl-2,4-Difluor-5-hydroxybenzoat hängt von seiner spezifischen Anwendung ab. In biologischen Systemen kann es mit Enzymen oder Rezeptoren interagieren und deren Aktivität verändern. Das Vorhandensein von Fluoratomen kann die Bindungsaffinität und Selektivität der Verbindung für bestimmte Zielstrukturen verbessern. Die Hydroxylgruppe kann Wasserstoffbrückenbindungen bilden, wodurch die Wechselwirkung mit dem Zielmolekül weiter stabilisiert wird.

Wirkmechanismus

The mechanism of action of ethyl 2,4-difluoro-5-hydroxybenzoate depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity for certain targets. The hydroxyl group can form hydrogen bonds, further stabilizing the interaction with the target molecule.

Vergleich Mit ähnlichen Verbindungen

Ethyl-2,4-Difluor-5-hydroxybenzoat kann mit anderen fluorierten Benzoaten wie den folgenden verglichen werden:

Ethyl-2,4-Dichlor-5-hydroxybenzoat: Ähnlich in der Struktur, jedoch mit Chloratomen anstelle von Fluoratomen. Chloratome sind größer und weniger elektronegativ als Fluor, was die Reaktivität und biologische Aktivität der Verbindung beeinflussen kann.

Ethyl-2,4-Difluor-3-hydroxybenzoat: Die Position der Hydroxylgruppe ist unterschiedlich, was die chemischen Eigenschaften der Verbindung und ihre Wechselwirkungen mit biologischen Zielstrukturen beeinflussen kann.

Ethyl-2,4-Difluor-5-methoxybenzoat: Die Hydroxylgruppe wird durch eine Methoxygruppe ersetzt, was die Löslichkeit und Reaktivität der Verbindung verändern kann.

Ethyl-2,4-Difluor-5-hydroxybenzoat ist aufgrund der spezifischen Positionen der Fluor- und Hydroxylgruppen einzigartig, die ihm besondere chemische und biologische Eigenschaften verleihen.

Biologische Aktivität

Ethyl 2,4-difluoro-5-hydroxybenzoate is a compound of interest in medicinal chemistry and biological research due to its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, relevant case studies, and findings from recent research.

Chemical Structure and Properties

This compound is a derivative of benzoic acid characterized by the presence of two fluorine atoms at the 2nd and 4th positions and a hydroxyl group at the 5th position on the benzene ring. Its molecular formula is C9H8F2O3. This structural configuration is significant as it influences the compound's solubility, binding affinity to biological targets, and overall biological activity.

The biological activity of this compound can be attributed to its interactions with various enzymes and receptors in biological systems. The fluorine substituents enhance the compound's binding affinity to target proteins, while the hydroxyl group may facilitate hydrogen bonding interactions.

Target Enzymes and Pathways

- Enzyme Interaction : Research indicates that compounds with similar structures can interact with enzymes such as p-hydroxybenzoate hydroxylase, which is involved in the degradation of aromatic compounds in bacteria. This interaction suggests potential applications in antimicrobial therapies.

- Biochemical Pathways : The compound may influence biochemical pathways related to inflammation and microbial resistance. Its structural similarity to other benzoic acid derivatives hints at a potential role in modulating enzyme activity associated with these pathways.

Antimicrobial Properties

This compound has been investigated for its antimicrobial properties. Studies have shown that derivatives of benzoic acid exhibit significant activity against various bacterial strains. For instance, compounds with hydrophobic groups like ethyl have demonstrated increased trypanocidal activity against Trypanosoma species .

| Compound | Activity (LC50) | Target Strain |

|---|---|---|

| This compound | 0.21–0.29 µM | NINOA strain |

| Benzocaine (reference) | 0.02–0.34 µM | NINOA strain |

| Ethyl benzoate derivatives | Varies | Different strains |

Case Studies

- Inhibition Studies : In a study examining various benzoic acid derivatives, this compound was found to exhibit moderate inhibitory effects on specific enzymes involved in bacterial metabolism. The presence of fluorine atoms was linked to enhanced potency compared to non-fluorinated analogs .

- Therapeutic Potential : Another study highlighted the compound's potential as a precursor for developing new pharmaceuticals aimed at treating infections caused by resistant bacterial strains . The modification of existing benzoic acid derivatives through fluorination has shown promising results in enhancing their pharmacological profiles.

Eigenschaften

Molekularformel |

C9H8F2O3 |

|---|---|

Molekulargewicht |

202.15 g/mol |

IUPAC-Name |

ethyl 2,4-difluoro-5-hydroxybenzoate |

InChI |

InChI=1S/C9H8F2O3/c1-2-14-9(13)5-3-8(12)7(11)4-6(5)10/h3-4,12H,2H2,1H3 |

InChI-Schlüssel |

PRAIRUQWFUPDQA-UHFFFAOYSA-N |

Kanonische SMILES |

CCOC(=O)C1=CC(=C(C=C1F)F)O |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.